Regioselective Trifluoroacetylation at the Pyrrole 2-Position: Preserved Directing Effects with N-Propyl Substitution
The trifluoroacetylation of N-substituted pyrroles, including N-propylpyrrole, proceeds with exclusive regioselectivity for the 2-position of the pyrrole ring when conducted with trifluoroacetic anhydride in the presence of pyridine at room temperature. This synthetic outcome mirrors the behavior observed for unsubstituted pyrrole and N-vinylpyrrole, demonstrating that the N-propyl group does not perturb the electrophilic substitution directing effects compared to the unsubstituted parent compound [1].
| Evidence Dimension | Regioselectivity of electrophilic trifluoroacetylation |
|---|---|
| Target Compound Data | Exclusive 2-substitution (100% yield of 2-trifluoroacetylated product) |
| Comparator Or Baseline | Pyrrole (unsubstituted): Exclusive 2-substitution; N-Vinylpyrrole: Exclusive 2-substitution |
| Quantified Difference | No measurable difference in regioselectivity; all yield exclusively 2-substituted products |
| Conditions | Reaction with trifluoroacetic anhydride (TFAA) in the presence of pyridine at room temperature; solvent and α,β-substituents do not affect reaction direction [1] |
Why This Matters
This demonstrates that the N-propyl derivative maintains the same predictable and high-yielding synthetic accessibility as simpler trifluoroacetylpyrroles, ensuring reliable procurement for building block applications without introducing synthetic surprises.
- [1] Korostova, S. E.; Mikhaleva, A. I.; Sobenina, L. N.; Shevchenko, S. G.; Sigalov, M. V.; Karataeva, I. M.; Trofimov, B. A. Pyrroles from ketoximes and acetylene - 38. New representatives of trifluoroacetylpyrroles. Synthesis and transformations. Chemistry of Heterocyclic Compounds 1989, 25 (1), 39-43. DOI: 10.1007/BF00472615 View Source
